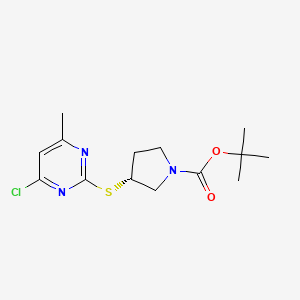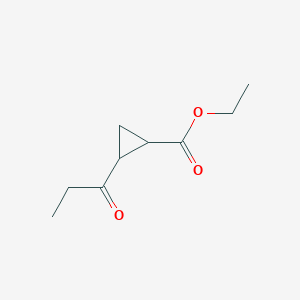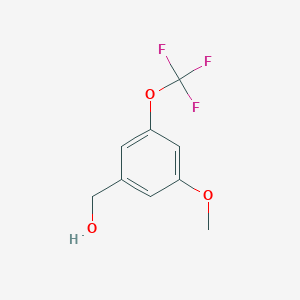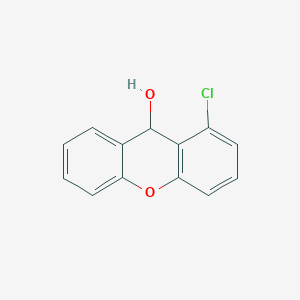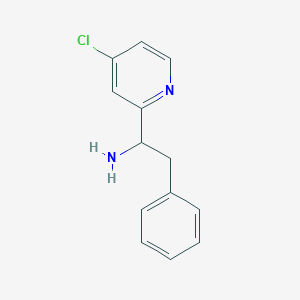![molecular formula C6H11N3S2 B13973167 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- CAS No. 33313-09-6](/img/structure/B13973167.png)
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with tert-butyl isothiocyanate under acidic conditions, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for cell survival and proliferation. For example, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be compared with other similar compounds in the thiadiazole family:
1,3,4-Thiadiazol-2-amine: Lacks the tert-butylthio group, resulting in different chemical reactivity and biological activity.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-Substituted-1,3,4-thiadiazol-2-amines: A broad class of compounds with various substituents at the 5-position, each exhibiting unique properties and applications.
The uniqueness of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- lies in its specific substituent, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
33313-09-6 |
|---|---|
Molecular Formula |
C6H11N3S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8) |
InChI Key |
QVHHYGOJJUQCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



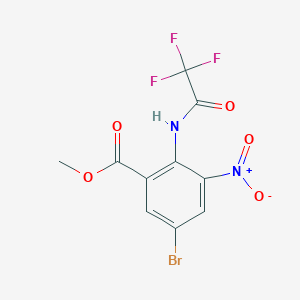
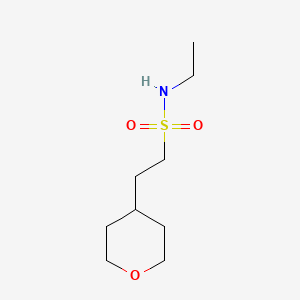
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
